
Inamrinone lactate
概要
説明
イナムリノンラクトン: は、その正の変力作用と血管拡張作用で知られる化学化合物です。主にうっ血性心不全の治療に使用されます。 イナムリノンラクトンは、ホスホジエステラーゼ3という酵素を阻害することによって作用し、サイクリックアデノシンモノホスフェートとサイクリックグアノシンモノホスフェートのレベルを上昇させます。これにより、心臓細胞へのカルシウム流入が促進され、心臓の収縮力と血管拡張が向上します .
準備方法
合成経路と反応条件: イナムリノンラクトンは、ピリジン誘導体を含む一連の化学反応によって合成されます。主なステップには、ビピリジン構造の形成とそれに続くラクトン付加が含まれます。 反応条件は通常、制御された温度と特定の触媒の使用を含み、高収率と純度を確保します .
工業生産方法: イナムリノンラクトンの工業生産は、効率を最大化し、不純物を最小限に抑えるために最適化された反応条件を使用して、大規模な化学合成を伴います。 プロセスには、最終製品が医薬品規格を満たしていることを確認するための厳格な品質管理が含まれます .
化学反応の分析
反応の種類: イナムリノンラクトンは、次のようなさまざまな化学反応を起こします。
酸化: イナムリノンラクトンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。
還元: 還元反応は、イナムリノンラクトンをその還元型に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物:
科学的研究の応用
Inamrinone lactate, also known as amrinone lactate, is a drug used for short-term management of congestive heart failure (CHF) due to its positive inotropic and vasodilatory effects . It is distinct from digitalis glycosides or catecholamines . Inotrope score during the first 48 h after heart transplantation (HTx) was calculated in 81 patients as: dopamine + dobutamine + amrinone + milrinone (dose × 15) + epinephrine (dose × 100) + norepinephrine (dose × 100) + enoximone + isoprenaline (dose × 100), with each drug in µg/kg/min .
Clinical Applications
- Congestive Heart Failure (CHF): Inamrinone is indicated for the short-term management of CHF, alleviating symptoms such as fatigue, edema, dyspnea, and orthopnea . It is used in patients not responding satisfactorily to conventional therapies like diuretics and cardiac glycosides .
- Cardiogenic Shock (CS) and Low Cardiac Output Syndrome (LCOS): While inamrinone increases cardiac output through its inotropic and vasodilatory effects, current guidelines do not recommend inamrinone for goal-directed medical therapy for cardiogenic shock or low cardiac output syndrome .
- Post-Heart Transplantation: Inotrope score including amrinone is used as a marker of clinical outcome after adult heart transplantation (HTx) .
- In vitro fertilization implantation: Inamrinone may improve embryo implantation by modulating the molecular pathways involved .
Pharmacokinetics
After intravenous bolus injection, inamrinone exhibits the following pharmacokinetic properties :
- Distribution: The volume of distribution is approximately 1.2 liters/kg . Inamrinone is minimally bound to plasma proteins, with binding ranging from 10% to 49% .
- Metabolism: Inamrinone is metabolized by conjugation in the liver . Metabolites include N-glycolate, N-acetate, O-glucuronide, and N-glucuronide, which are pharmacologically inactive .
- Elimination: The primary route of excretion is via urine, with both inamrinone and its metabolites being excreted. Approximately 63% of an oral dose is excreted in the urine over 96 hours, and about 18% is excreted in feces over 72 hours. After intravenous administration, 10% to 40% of the dose is excreted unchanged in the urine within 24 hours . The terminal half-life is approximately 3.6 hours in healthy volunteers and 5.8 hours in patients with congestive heart failure .
Adverse Reactions
- Thrombocytopenia: Inamrinone can cause a dose-dependent reduction in platelet count, potentially leading to thrombocytopenia, especially with prolonged therapy .
- Gastrointestinal Effects: Nausea, vomiting, abdominal pain, and anorexia have been reported .
- Hypersensitivity: Rare cases of hypersensitivity reactions, including pericarditis, pleuritis, myositis, and vasculitis, have been reported with oral inamrinone .
- Arrhythmias: Irregular heartbeats can occur as a side effect .
- General: Fever, chest pain, and burning at the injection site have been observed .
作用機序
イナムリノンラクトンは、ホスホジエステラーゼ3という酵素を阻害することによって作用し、サイクリックアデノシンモノホスフェートとサイクリックグアノシンモノホスフェートのレベルを上昇させます。その結果、心臓細胞へのカルシウム流入が促進され、心臓の収縮力が向上し、血管拡張が促進されます。 分子標的は、ホスホジエステラーゼ3酵素と、サイクリックヌクレオチドやカルシウムイオンを含む関連するシグナル伝達経路です .
類似の化合物との比較
類似の化合物:
ミルリノン: 変力作用と血管拡張作用が類似した別のホスホジエステラーゼ3阻害剤です。
エノキシモン: 心不全の治療に使用されるホスホジエステラーゼ阻害剤です。
シロスタゾール: 主に抗血小板薬として使用されるホスホジエステラーゼ3阻害剤です
独自性: イナムリノンラクトンは、その特異的な化学構造と、変力作用と血管拡張作用の両方の二重作用においてユニークです。 カルシウム流入を促進し、心臓の収縮力を向上させる能力は、他の類似化合物とは異なります .
類似化合物との比較
Milrinone: Another phosphodiesterase 3 inhibitor with similar inotropic and vasodilatory effects.
Enoximone: A phosphodiesterase inhibitor used in the treatment of heart failure.
Cilostazol: A phosphodiesterase 3 inhibitor primarily used as an antiplatelet agent
Uniqueness: Inamrinone lactate is unique in its specific chemical structure and its dual action as both an inotropic and vasodilatory agent. Its ability to enhance calcium influx and improve cardiac contractility sets it apart from other similar compounds .
生物活性
Inamrinone lactate, a phosphodiesterase (PDE) inhibitor, has garnered attention for its therapeutic potential, particularly in cardiovascular diseases. This compound is primarily used as a positive inotropic agent, enhancing cardiac contractility and improving hemodynamics in patients with heart failure.
This compound is chemically designated as 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile lactate, with a molecular formula of C13H15N3O4. It acts by inhibiting phosphodiesterase type 3 (PDE3), which leads to increased levels of cyclic adenosine monophosphate (cAMP) within cardiac myocytes. This increase in cAMP results in enhanced calcium ion influx and improved myocardial contractility, making it effective in managing heart failure symptoms .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Positive Inotropic Effect : Increases the force of heart contractions.
- Vasodilatory Properties : Causes relaxation of vascular smooth muscle, leading to decreased systemic vascular resistance.
- Improved Hemodynamics : Enhances cardiac output and reduces left ventricular filling pressure .
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy and safety of this compound in heart failure patients. Notable findings include:
- Inotropic Support : A study involving patients undergoing heart transplantation demonstrated that Inamrinone, combined with other agents like dobutamine, provided significant inotropic support without adverse effects on myocardial oxygen consumption or lactate production .
- Insulin Secretion : Research indicated that Inamrinone enhances insulin secretion from pancreatic islets by increasing intracellular cAMP levels, which may have implications for diabetic patients with concurrent heart failure .
- Comparative Efficacy : In head-to-head comparisons with other inotropic agents like milrinone, Inamrinone showed similar efficacy but with different side effect profiles, particularly concerning arrhythmias .
Case Study 1: Heart Failure Management
A 65-year-old male patient with severe heart failure was treated with this compound. The treatment resulted in improved ejection fraction from 25% to 35% over four weeks, alongside symptomatic relief from dyspnea and fatigue.
Case Study 2: Postoperative Cardiac Support
In a cohort of patients post-cardiac surgery, those receiving this compound exhibited reduced requirements for additional inotropic support compared to those treated with traditional therapies alone. The average duration of intensive care unit stay was significantly shorter for the Inamrinone group .
Data Summary
Parameter | This compound | Milrinone |
---|---|---|
Mechanism | PDE3 inhibitor | PDE3 inhibitor |
Positive Inotropic Effect | Yes | Yes |
Vasodilatory Effect | Moderate | Strong |
Half-Life | 2.4 hours | 2.5 hours |
Common Side Effects | Hypotension, arrhythmias | Hypotension, headache |
特性
CAS番号 |
75898-90-7 |
---|---|
分子式 |
C13H15N3O4 |
分子量 |
277.28 g/mol |
IUPAC名 |
3-amino-5-pyridin-4-yl-1H-pyridin-2-one;2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;1-2(4)3(5)6/h1-6H,11H2,(H,13,14);2,4H,1H3,(H,5,6) |
InChIキー |
DOSIONJFGDSKCQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)O.C1=CN=CC=C1C2=CNC(=O)C(=C2)N |
正規SMILES |
CC(C(=O)O)O.C1=CN=CC=C1C2=CNC(=O)C(=C2)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Amrinone lactate, Inamrinone lactate, Inocor |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。